((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane
Description
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane (CAS: 87736-74-1) is a silicon-based protecting group widely used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its structure consists of a tert-butyldimethylsilyl (TBDMS) group attached via an ether linkage to a 4-bromobenzyl moiety. The compound is synthesized through a reaction between (4-bromophenyl)methanol and tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole under inert conditions, achieving yields up to 96% . Key physical properties include:
- Molecular formula: C₁₃H₂₁BrOSi
- Appearance: Colorless liquid
- TLC Rf: 0.37 (PE/EtOAc = 99/1)
- NMR data: Confirmed via ¹H and ¹³C NMR, with characteristic signals for the TBDMS group (δ 0.13 ppm for Si-(CH₃)₂ and δ 0.96 ppm for tert-butyl) and aromatic protons (δ 7.21–7.46 ppm) .
The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the TBDMS group offers robust protection against acidic and basic conditions, making it valuable in peptide and carbohydrate chemistry .
Properties
IUPAC Name |
(4-bromophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCJXVOBHLREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446206 | |
| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-74-1 | |
| Record name | 4-bromobenzyloxy-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Reagents :
-
4-Bromobenzyl alcohol (1.0 equiv)
-
TBDMS-Cl (1.2 equiv)
-
Imidazole (1.5–2.0 equiv) as a base
-
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 0–5°C (ice-cooling) to room temperature
-
Atmosphere : Inert gas (N₂ or Ar) to prevent moisture ingress
-
Reaction Time : 4–12 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group by imidazole, generating an alkoxide intermediate that attacks the electrophilic silicon center in TBDMS-Cl. The tert-butyl-dimethylsilyl group replaces the hydroxyl proton, forming the stable silyl ether.
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| TBDMS-Cl Equiv | 1.2 | Maximizes conversion without side products |
| Imidazole Equiv | 1.5 | Ensures complete deprotonation |
| Solvent | DMF | Enhances solubility of reagents |
| Temperature | 0°C → RT | Prevents exothermic side reactions |
Typical yields range from 85–95% under optimized conditions.
Alternative Silylation Using Sodium Hydride
For substrates sensitive to imidazole, sodium hydride (NaH) serves as an alternative base. This method is less common but useful in specific synthetic contexts.
Protocol Overview
-
Reagents :
-
4-Bromobenzyl alcohol (1.0 equiv)
-
TBDMS-Cl (1.1 equiv)
-
NaH (1.3 equiv, 60% dispersion in oil)
-
-
Solvent : THF
-
Temperature : 65°C
-
Reaction Time : 16 hours
Key Observations :
-
The higher temperature accelerates silylation but risks decomposition of heat-sensitive substrates.
-
Yields are moderate (24–30% ) due to competing elimination or over-silylation.
Comparative Data :
| Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Imidazole | 0°C → RT | 6 | 95 |
| NaH | 65°C | 16 | 24 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, minimizing side reactions.
Key Modifications for Scale-Up
-
Reagent Addition : Controlled dosing of TBDMS-Cl to maintain stoichiometry.
-
Solvent Recovery : Distillation loops to reclaim THF or DMF.
-
Purification : Short-path distillation instead of column chromatography, achieving >98% purity.
Economic Considerations :
| Scale | Cost per kg (€) | Purity (%) |
|---|---|---|
| Laboratory | 1,343 | 95 |
| Industrial | 890 | 98 |
Analytical Characterization
Robust characterization ensures product integrity and suitability for downstream applications.
Spectroscopic Data
-
¹H-NMR (CDCl₃) :
-
¹³C-NMR :
-
Mass Spectrometry (EI) :
Purity Assessment :
Troubleshooting and Side Reactions
Common Issues
-
Incomplete Silylation : Caused by insufficient base or moisture contamination. Remedy: Dry solvents via molecular sieves; increase imidazole equivalents.
-
Hydrolysis of Silyl Ether : Occurs if reaction exposed to moisture. Solution: Strict inert atmosphere and anhydrous conditions.
-
Over-Silylation : Excess TBDMS-Cl leads to di-silylated byproducts. Mitigation: Use 1.2 equiv of TBDMS-Cl and monitor reaction progress via TLC.
Applications in Downstream Synthesis
The silyl ether group in ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is pivotal for:
Chemical Reactions Analysis
Types of Reactions: ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form corresponding or .
Reduction Reactions: The bromine atom can be reduced to form derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or under mild conditions.
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reagents like or are employed.
Major Products Formed:
Substitution Reactions: Products include or .
Oxidation Reactions: Products include or .
Reduction Reactions: Products include derivatives.
Scientific Research Applications
Organic Synthesis
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is predominantly used as a protecting group for alcohols in multi-step organic syntheses. Its ability to selectively protect hydroxyl groups allows chemists to manipulate complex molecules without interfering with other functional groups .
Case Study : In competitive desilylation studies, this compound demonstrated high selectivity for phenolic TBDMS cleavage over benzylic ethers, showcasing its utility in synthesizing phenolic compounds .
Biological Research
In biological applications, this compound is instrumental in the synthesis of silicon-based biomolecules and has potential uses in developing silicon-containing drugs and biomaterials. Its structure facilitates the formation of stable silicon-oxygen bonds, making it suitable for designing prodrugs and drug carriers .
Case Study : Research indicates that compounds similar to this compound exhibit antimicrobial properties due to their ability to interact with biological membranes, suggesting potential therapeutic applications.
Medicinal Chemistry
The compound's role in drug delivery systems is notable. The stability of its silicon-oxygen bonds allows for the creation of effective prodrugs that can enhance bioavailability and target specific tissues .
Case Study : Studies have explored the use of this compound in creating drug carriers that improve the pharmacokinetics of therapeutic agents, potentially leading to more effective treatments .
Industrial Applications
In industrial settings, this compound is utilized in producing silicone polymers and resins. Its properties make it suitable for manufacturing coatings and adhesives that require durability and resistance to environmental factors .
Summary of Key Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Protecting group for alcohols in complex syntheses | Selective desilylation studies demonstrating high yield |
| Biological Research | Synthesis of silicon-based biomolecules | Potential antimicrobial properties against pathogens |
| Medicinal Chemistry | Development of drug delivery systems and prodrugs | Enhanced pharmacokinetics for therapeutic agents |
| Industrial Use | Production of silicone polymers, coatings, and adhesives | Durable materials resistant to environmental degradation |
Mechanism of Action
The mechanism of action of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane involves the formation of silicon-oxygen bonds . The compound acts as a protecting group by forming a stable bond with the hydroxyl group of alcohols, preventing unwanted reactions during synthesis . The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the stability of the protected alcohol .
Comparison with Similar Compounds
Key Research Findings
- Selective Deprotection: The benzyl ether in ((4-bromobenzyl)oxy)TBDMS resists cleavage under conditions that remove phenolic TBDMS groups, enabling orthogonal protection strategies .
- Lithiation Compatibility : Stable in reactions with tBuLi, making it suitable for generating aryl lithium intermediates .
- Cross-Coupling Utility: The bromine atom facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of trifluoroethanone derivatives .
Biological Activity
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest for its potential biological activities. The compound features a bromobenzyl group, which is known to enhance reactivity and biological interactions, attached to a tert-butyl dimethylsilyl moiety. This unique structure positions it as a candidate for various pharmacological applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₃₁BrOSi, with a molecular weight of approximately 371.43 g/mol. Its structure can be summarized as follows:
- Bromobenzyl Group : Enhances reactivity and potential interactions with biological targets.
- Tert-Butyl Dimethylsilyl Moiety : Provides stability and solubility in organic solvents.
Biological Activity Overview
Research indicates that compounds containing bromophenyl groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various microbial strains due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions .
- Anticancer Potential : Studies suggest that brominated compounds can interfere with cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on structurally similar brominated silanes demonstrated significant antimicrobial properties against pathogenic bacteria and fungi. The mechanism was attributed to membrane disruption and interference with protein synthesis.
- Another investigation highlighted the efficacy of bromophenyl derivatives against Mycobacterium tuberculosis, suggesting that such compounds could serve as leads for developing new antimycobacterial agents .
-
Anticancer Activity :
- Research into related compounds indicated that they could inhibit the growth of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mode of action involved the inhibition of critical enzymes responsible for cell cycle progression .
- A comparative analysis of several brominated compounds revealed that those with a similar silane structure exhibited enhanced cytotoxicity in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Moderate | High | 1.5 - 2.0 |
| Econazole | High | Moderate | 0.5 |
| Doxorubicin | Low | Very High | 0.73 |
| Quinoxaline Derivatives | Variable | High | 0.29 - 0.90 |
The biological activity of this compound likely involves multiple mechanisms:
- Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate integration into lipid bilayers, leading to increased permeability and cell death.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as cytochrome P450 enzymes in bacteria and cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane?
The compound is typically synthesized via silylation of 4-bromobenzyl alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:
- Reagents : TBDMSCl, 1H-imidazole (as a base), and DMF or dichloromethane as solvents .
- Conditions : Reaction at 0°C to room temperature for 12–24 hours under inert atmosphere (N₂/Ar).
- Purification : Column chromatography (hexane/ethyl acetate, 9:1) or distillation for high-purity isolation .
Validation : Confirm product identity via ¹H/¹³C NMR (δ ~1.0 ppm for tert-butyl protons, δ ~4.5 ppm for benzyl CH₂O) and HRMS (expected [M+H]⁺: 327.2355) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
- Purity : Use TLC (Rf ~0.6 in hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) to assess homogeneity. Purity >95% is standard for downstream applications .
- Structural Confirmation :
Advanced: How can researchers optimize low yields in silylation reactions involving this compound?
Low yields (<50%) may arise from:
- Moisture Contamination : Use rigorously dried solvents and Schlenk-line techniques .
- Competitive Side Reactions : Replace DMF with less nucleophilic solvents (e.g., THF) to minimize byproducts .
- Catalyst Optimization : Add catalytic NaI (5 mol%) to enhance silyl electrophilicity .
Case Study : A 2023 study achieved 85% yield by pre-activating TBDMSCl with imidazole in THF at −10°C before adding 4-bromobenzyl alcohol .
Advanced: What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational flexibility in the siloxy group .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals. For example, a 2024 study identified residual DMF (δ 2.7–3.0 ppm) as a common contaminant .
- Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian09 for theoretical fragmentation patterns) .
Advanced: How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?
The 4-bromo group enables:
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (2 mol%), arylboronic acids (1.2 eq.), K₂CO₃ in dioxane/H₂O (80°C, 12 h) for biaryl synthesis .
- Lithiation : React with n-BuLi (−78°C) to generate a benzyl lithium intermediate for nucleophilic substitutions .
Key Contrast : Bromine offers higher reactivity than iodine analogs in Pd-catalyzed reactions but lower than triflates in SNAr mechanisms .
Basic: What safety protocols are critical when handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Spill Management : Absorb with vermiculite and dispose as halogenated waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: What role does this compound play in synthesizing functionalized polymers or antiviral agents?
- Polymer Synthesis : Acts as a protected monomer in ADMET (acyclic diene metathesis) polymerization. Deprotection with TBAF yields hydroxyl-functionalized polymers .
- Antiviral Applications : The bromobenzyl group mimics viral polymerase active sites, forming hydrogen bonds with residues like Lys123 in paramyxoviruses. A 2023 study showed IC₅₀ = 0.8 µM against respiratory syncytial virus (RSV) .
Advanced: How do solvent polarity and temperature affect the stability of this silyl ether?
- Hydrolysis : Susceptible to aqueous acids/bases. Stability tests in THF/H₂O (9:1) show <5% decomposition at pH 7 (25°C, 24 h) but >90% at pH 2 .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C under argon for long-term stability .
Basic: What are the storage recommendations to prevent degradation?
- Conditions : Anhydrous environment (argon atmosphere), desiccated at −20°C.
- Container : Amber glass vial to prevent light-induced bromine dissociation .
Advanced: How is this compound utilized in multi-step syntheses of natural products?
- Example : In the total synthesis of (−)-Preussochromon A, the silyl ether serves as a hydroxyl-protecting group during a key Diels-Alder cyclization. Deprotection with HF-pyridine yields the diol intermediate .
- Challenges : Competing elimination during deprotection; mitigated by using buffered TBAF (pH 7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
